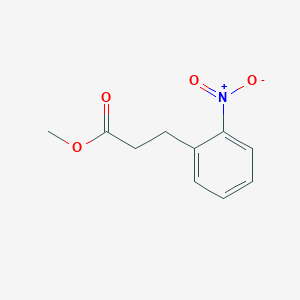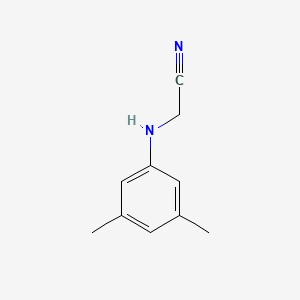
(3,5-Dimethylanilino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is an organic compound with the molecular formula C10H12N2. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-[(3,5-dimethylphenyl)amino] group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- typically involves the reaction of 3,5-dimethylaniline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include substituted acetonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoacetonitrile: This compound is similar in structure but has different reactivity and applications.
(3,5-Dimethylphenyl)acetonitrile: Another related compound with distinct properties and uses.
Uniqueness
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
116366-96-2 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
InChI-Schlüssel |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
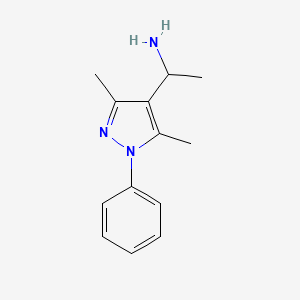


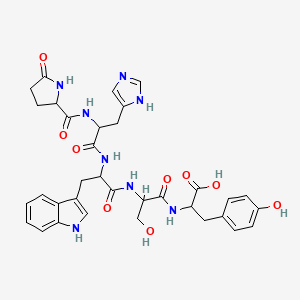
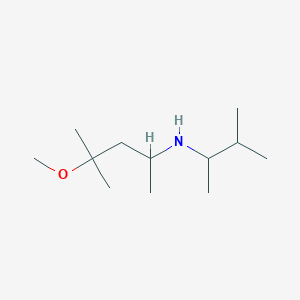
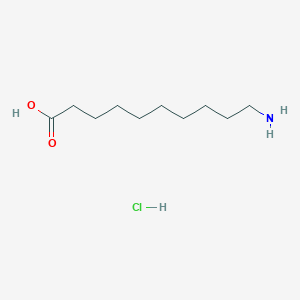


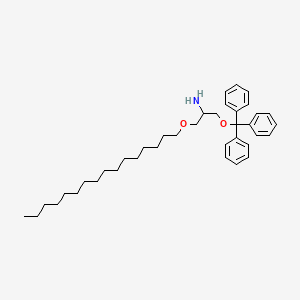
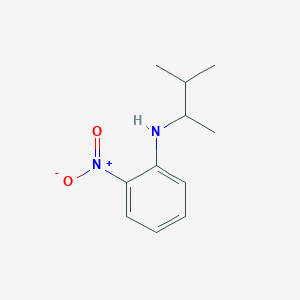
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
